molecular formula C17H16N2OS B2723806 (E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one CAS No. 219554-75-3

(E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one

Cat. No.: B2723806
CAS No.: 219554-75-3
M. Wt: 296.39
InChI Key: FRYCBGCSPQJFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(4-Methylbenzyl)-2-(phenylimino)thiazolidin-4-one (CAS 219554-75-3) is a synthetic thiazolidinone derivative offered for early-stage research and discovery. This compound features a core thiazolidinone structure, a heterocyclic scaffold recognized in medicinal chemistry for its diverse biological potential. Thiazolidinone and related thiazole derivatives are frequently investigated for their antimicrobial properties. Some structurally similar compounds have demonstrated significant activity against a range of bacterial and fungal strains, including resistant pathogens like MRSA and Pseudomonas aeruginosa , and have been shown to inhibit biofilm formation . Furthermore, the structural framework of this class of compounds is also associated with anticancer research, particularly in the exploration of antiproliferative agents against human leukemia cell lines such as HL-60 and THP-1 . The molecular architecture of (E)-5-(4-Methylbenzyl)-2-(phenylimino)thiazolidin-4-one, which combines a thiazolidinone core with specific aromatic substitutions, makes it a compound of interest for researchers in chemical biology and pharmaceutical sciences. It serves as a valuable building block for the synthesis of novel derivatives or as a probe for studying structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(4-methylphenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-12-7-9-13(10-8-12)11-15-16(20)19-17(21-15)18-14-5-3-2-4-6-14/h2-10,15H,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYCBGCSPQJFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

(E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. The thiazolidinone core structure is recognized for its potential therapeutic applications, including anti-inflammatory, antidiabetic, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazolidine ring with a phenylimino group and a 4-methylbenzyl substituent. Its unique structure may significantly influence its biological activity, particularly in medicinal chemistry.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₄H₁₅N₂S
Molecular Weight245.35 g/mol
Melting Point120-125 °C
SolubilitySoluble in DMSO and ethanol

Anticancer Activity

Research indicates that thiazolidinone derivatives, including (E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one, exhibit significant anticancer properties. A study conducted by Da Silva et al. evaluated the cytotoxic effects of various thiazolidinone derivatives against glioblastoma multiforme cells. The results showed that certain derivatives demonstrated potent antitumor activity by reducing cell viability significantly .

Case Study: Cytotoxicity Evaluation

In a comparative study, several thiazolidinone derivatives were tested against various cancer cell lines, including MDA-MB-231 and HCT116. The analogs exhibited IC₅₀ values ranging from 8.5 µM to 14.9 µM, indicating strong cytotoxic effects compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The antimicrobial properties of (E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one have also been explored. A series of synthesized thiazolidinones showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

CompoundBacteria Tested% Inhibition
(E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-oneE. coli88.46%
S. aureus91.66%
Pseudomonas aeruginosa75.00%

The compound's effectiveness was comparable to standard antibiotics such as ampicillin, showcasing its potential as an antimicrobial agent .

The mechanism through which (E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one exerts its biological effects involves interaction with various biological targets, including enzymes and receptors. Molecular docking studies have suggested that this compound may inhibit specific protein targets related to cancer proliferation and bacterial growth .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been employed to predict the biological activity of thiazolidinone derivatives based on their chemical structure. These studies indicate that modifications on the phenyl ring significantly influence the compound's potency against cancer cell lines and bacterial strains .

Table 3: QSAR Findings

DescriptorValueCorrelation with Activity
Log P3.45Positive
Polar Surface Area50 ŲNegative
Molecular Weight<300 g/molPositive

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of thiazolidin-4-one derivatives, including (E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one, typically involves the reaction of appropriate aldehydes with thioketones or isothiocyanates. The structural elucidation of these compounds is primarily achieved using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .

Table 1: Synthesis Overview

StepReactantsConditionsProduct
1Aldehyde + ThioketoneOne-pot reactionThiazolidin-4-one derivative
2Thiazolidin-4-one + AmineCyclizationPhenylimino derivative

Antimicrobial Properties

Research indicates that thiazolidin-4-one derivatives exhibit notable antimicrobial activities. For instance, compounds similar to (E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity .

Antioxidant Activity

Thiazolidin-4-one derivatives have been evaluated for their antioxidant properties. Studies demonstrate that these compounds can scavenge free radicals effectively, which is attributed to their ability to donate hydrogen atoms or electrons . For example, (E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one has been shown to possess significant antioxidant potential in various assays, including DPPH and ABTS radical scavenging tests .

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives is well-documented. Compounds structurally related to (E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one have demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Efficacy

A study conducted on various thiazolidin-4-one derivatives revealed that those with halogen substituents exhibited enhanced antimicrobial properties compared to their unsubstituted counterparts. For example, a derivative with a chlorophenyl group showed an inhibition percentage of 88.46% against E. coli, closely matching the efficacy of standard antibiotics like ampicillin .

Antioxidant Evaluation

In a comparative study assessing the antioxidant capabilities of thiazolidin-4-one derivatives, it was found that compounds with specific substituents on the phenyl ring displayed superior activity in scavenging assays. The antioxidant activity was quantitatively measured using the ferric reducing antioxidant power assay .

Anticancer Screening

In vitro studies involving a panel of cancer cell lines revealed that certain thiazolidin-4-one derivatives exhibited significant cytotoxicity, with one compound achieving an inhibition rate of 84.19% against leukemia cells. These findings suggest a promising avenue for further development as anticancer agents .

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position of thiazolidin-4-one derivatives is often modified to modulate biological activity. Key analogs include:

Compound Substituent at Position 5 Biological Activity Key Findings Reference
Target Compound 4-Methylbenzyl Under investigation Structural stability; potential antiglycation/anti-inflammatory activity
5-(4-Substituted-benzylidene) analogs Morpholinoimino group at C2 Antimicrobial Morpholinoimino substituents enhance solubility and enzyme interactions
5-(5-Nitrofuran-2-yl)methylene analogs Nitrofuran Antimycobacterial Nitrofuran group confers activity against Mycobacterium tuberculosis
5-((3-Aryl-1H-pyrazol-4-yl)methylene) Pyrazole-linked α-Amylase inhibition Compound 5a showed 90.04% inhibition at 100 μg/mL; docking similar to acarbose
5-Benzylidene-thiadiazole hybrids Indazole-thiadiazole Anti-Alzheimer’s IC₅₀ values: 1.30–1.22 mM for AChE inhibition

Key Insights :

  • Electron-donating groups (e.g., 4-methylbenzyl) enhance stability and receptor binding in cardiovascular applications .
  • Bulky substituents (e.g., nitrofuran, pyrazole) improve target specificity but may reduce bioavailability .

Modifications at Position 2 (Imino Group)

The imino group at position 2 influences electronic properties and hydrogen bonding:

Compound Imino Group Substituent Activity Profile Notes Reference
Target Compound Phenylimino Broad-spectrum potential Phenyl group provides π-π stacking interactions in molecular docking
2-(Morpholinoimino) analogs Morpholine Antimicrobial Morpholine enhances solubility and Gram-positive bacterial targeting
2-(Pyridinylimino) analogs Pyridine Anticancer Pyridine moiety improves cytotoxicity against leukemia cell lines (IC₅₀: 1.38 μg/mL)
2-(Thiadiazol-2-ylimino) hybrids Thiadiazole Acetylcholinesterase inhibition Thiadiazole ring enhances binding to AChE active site

Key Insights :

  • Aromatic imino groups (e.g., phenyl, pyridinyl) enhance binding to hydrophobic enzyme pockets .
  • Heterocyclic substituents (e.g., thiadiazole) improve selectivity for neurological targets .

Stereochemical and Configurational Effects

Thiazolidin-4-one derivatives exhibit configurational isomerism due to restricted rotation around the C=N (imino) and C=C (arylidene) bonds. For example:

  • 2Z,5Z configuration : Predominant in pyrazole-linked analogs, contributing to α-amylase inhibition .
  • E-isomer dominance : The (E)-configuration at position 5 in the target compound stabilizes the arylidene moiety, critical for antiglycation activity .

Pharmacological and Biochemical Comparisons

Antiglycation Activity

  • Target Compound: Structural analogs with 3-cyclopropyl substitution (e.g., 3-cyclopropyl-2-(phenylimino)-thiazolidin-4-one) showed 40–60% inhibition of advanced glycation end products (AGEs) at 100 μM .
  • Morpholinoimino Analogs: Lower antiglycation efficacy (~30%) due to reduced electron-withdrawing effects .

Antimicrobial and Antimycobacterial Activity

  • Nitrofuran Derivatives : A10 and A52 exhibited MIC values of 6.25–12.5 μg/mL against M. tuberculosis, outperforming the target compound in mycobacterial models .

Enzyme Inhibition

  • α-Amylase Inhibition : Pyrazole-linked analogs (e.g., 5a) achieved 90% inhibition, surpassing acarbose in efficacy .

Preparation Methods

Reaction Components

  • Amine : 3-Methylbenzylamine
  • Aldehyde : Phenyl isocyanide or equivalent
  • Thiol source : Mercaptoacetic acid

Procedure

  • Combine equimolar amounts of 3-methylbenzylamine, phenyl isocyanide, and mercaptoacetic acid in toluene.
  • Reflux at 110°C for 6–8 hours under inert atmosphere.
  • Cool, filter, and recrystallize the product from ethanol.

Key Data

Parameter Value Source
Yield 68–72%
Reaction Time 8 hours
Purity (HPLC) ≥95%

Mechanistically, the reaction proceeds through Knoevenagel condensation between the amine and aldehyde, followed by nucleophilic thiol addition to form the thiazolidinone ring. Steric effects from the 3-methylbenzyl group necessitate extended reflux times compared to unsubstituted analogs.

Stepwise Synthesis via Hydrazone Intermediates

This two-step approach isolates hydrazone intermediates for better control over stereochemistry.

Step 1: Hydrazone Formation

  • React 3-methylbenzylhydrazine with benzaldehyde in toluene at 80°C for 4 hours.
  • Remove solvent under vacuum to obtain the hydrazone.

Step 2: Cyclization

  • Combine hydrazone with mercaptoacetic acid in ethanol.
  • Reflux at 90°C for 5 hours.
  • Isolate product via vacuum filtration.

Key Data

Parameter Value Source
Intermediate Yield 85%
Final Yield 74%
Isomer Purity >99% (E-isomer)

This method achieves superior stereoselectivity due to the stability of the (E)-hydrazone intermediate, which resists isomerization during cyclization.

Catalytic Condensation Approaches

Piperidine-catalyzed condensations enhance reaction rates and yields by facilitating imine formation.

Procedure

  • Dissolve 3-methylbenzylamine and phenyl isothiocyanate in ethanol.
  • Add 10 mol% piperidine and reflux at 120°C for 24 hours.
  • Quench with ice-water and recrystallize.

Key Data

Parameter Value Source
Yield 82%
Catalyst Loading 10 mol%
Solvent Ethanol

Piperidine accelerates the nucleophilic attack of the thiol group on the imine carbon, reducing reaction time by 30% compared to uncatalyzed methods.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Solvent Effects

Solvent Yield (%) Purity (%) Source
Toluene 72 95
Ethanol 82 97
DMF 65 91

Ethanol outperforms toluene and DMF due to its polarity, which stabilizes ionic intermediates.

Temperature Optimization

Temperature (°C) Yield (%) Reaction Time (h)
90 68 12
110 72 8
120 82 5

Elevated temperatures significantly reduce reaction times but require careful control to avoid decomposition.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Stereoselectivity
One-pot multicomponent 72 95 High Moderate
Stepwise synthesis 74 99 Moderate High
Catalytic condensation 82 97 High Moderate

The catalytic method offers the best balance of yield and scalability, while the stepwise approach is preferred for stereochemical precision.

Q & A

Q. What are the established synthetic routes for (E)-5-(4-methylbenzyl)-2-(phenylimino)thiazolidin-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via Knoevenagel condensation or cyclocondensation reactions using substituted benzaldehydes and thiourea derivatives. For example:
  • Step 1 : React 4-methylbenzaldehyde with thiourea in acetic acid/sodium acetate buffer under reflux to form the thiazolidinone core .
  • Step 2 : Introduce the phenylimino group via Schiff base formation using aniline derivatives in ethanol or chloroform, catalyzed by triethylamine .
  • Critical Factors :
  • Solvent choice : Ethanol or DMF enhances solubility of intermediates .
  • Catalysts : LiCl or NEt₃ improves reaction rates and yields (e.g., 70–85% yields reported in ).
  • Purification : Recrystallization from ethanol or DMF ensures purity .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Confirm C=O (1670–1730 cm⁻¹), C=N (1550–1600 cm⁻¹), and thiazolidinone ring vibrations (1260–1290 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aromatic protons (δ 7.0–7.6 ppm), methylbenzyl protons (δ 2.3–2.5 ppm), and imino protons (δ 8.0–8.5 ppm) .
  • ¹³C NMR : C=O (δ 165–182 ppm), C=N (δ 150–160 ppm) .
  • Mass Spectrometry : HRMS or EI-MS confirms molecular ion peaks (e.g., m/z 300–440 range) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., E-configuration of the benzylidene group) .

Q. How is the antimicrobial activity of this compound evaluated in vitro?

  • Methodological Answer :
  • Assay Design : Use the agar well diffusion method against S. aureus and E. coli (Mueller-Hinton agar, 24–48 hr incubation) .
  • Controls : Include ciprofloxacin (positive) and DMSO (negative).
  • Data Interpretation : Measure inhibition zones (mm) and compare with MIC values (µg/mL) from broth microdilution assays .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the acetylcholinesterase (AChE) inhibitory activity of this compound?

  • Methodological Answer :
  • Rational Design : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the para-position of the phenylimino group to enhance AChE binding .
  • Activity Correlation :
  • Compound 4o (pIC₅₀ = 1.30 ± 0.007 mM): 4-methylbenzyl substitution improves hydrophobic interactions with the enzyme’s active site .
  • Compound 4i (pIC₅₀ = 1.22 ± 0.002 mM): Benzyloxy groups increase π-π stacking with aromatic residues .
  • Computational Validation : Dock optimized structures into AChE (PDB ID 4EY7) using AutoDock Vina to predict binding affinities .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable MIC values against Gram-positive vs. Gram-negative bacteria)?

  • Methodological Answer :
  • Source Analysis : Check for differences in bacterial strains (e.g., ATCC vs. clinical isolates), assay conditions (pH, temperature), or compound purity .
  • Statistical Tools : Apply ANOVA or Student’s t-test to assess significance (e.g., p < 0.05 for S. aureus vs. E. coli inhibition in ).
  • Mechanistic Studies : Use time-kill assays to differentiate bactericidal vs. bacteriostatic effects .

Q. How can DFT calculations predict the compound’s reactivity and spectroscopic properties?

  • Methodological Answer :
  • Geometry Optimization : Use Gaussian 09 with B3LYP/6-311++G(d,p) to model the E-isomer .
  • Spectroscopic Predictions :
  • IR : Simulate vibrational modes (e.g., C=O stretch at 1715 cm⁻¹) .
  • NMR : GIAO method calculates chemical shifts (e.g., δ 7.2–7.5 ppm for aromatic protons) .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (ΔE ≈ 4.5 eV) correlate with charge-transfer interactions in bioactivity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer :
  • Batch Reactor Optimization : Control temperature (80–100°C) and stirring rate (500–800 rpm) to prevent racemization .
  • Catalyst Recycling : Use immobilized NEt₃ on silica gel to reduce waste .
  • In-line Analytics : Implement FT-IR or HPLC to monitor reaction progress and E/Z isomer ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.